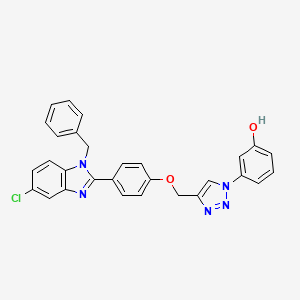
Apoptosis inducer 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoptosis inducer 8 is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound plays a crucial role in research related to cancer therapy, as it can selectively target and eliminate cancer cells by triggering apoptosis. This compound is part of a broader class of compounds that are being studied for their potential therapeutic applications in treating diseases characterized by uncontrolled cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 8 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common steps in the synthesis may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or addition reactions.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. Key considerations in industrial production include:
Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Apoptosis inducer 8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Apoptosis inducer 8 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its potential to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Studies: Researchers use this compound to study the mechanisms of cell death and survival, providing insights into cellular processes and disease progression.
Drug Development: The compound is being explored as a lead compound for developing new drugs targeting diseases characterized by abnormal cell proliferation.
Industrial Applications: In the pharmaceutical industry, this compound is used in the development of therapeutic agents and in the study of drug interactions and efficacy.
Mechanism of Action
Apoptosis inducer 8 exerts its effects by activating specific molecular pathways that lead to programmed cell death. The mechanism involves:
Activation of Caspases: This compound activates caspases, which are proteases that play a central role in the execution of apoptosis.
Mitochondrial Pathway: The compound can trigger the release of cytochrome c from mitochondria, leading to the activation of downstream apoptotic signals.
Death Receptor Pathway: It can also engage death receptors on the cell surface, initiating a signaling cascade that results in apoptosis.
Comparison with Similar Compounds
Apoptosis inducer 8 is compared with other apoptosis-inducing compounds to highlight its uniqueness:
Properties
Molecular Formula |
C29H22ClN5O2 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
3-[4-[[4-(1-benzyl-5-chlorobenzimidazol-2-yl)phenoxy]methyl]triazol-1-yl]phenol |
InChI |
InChI=1S/C29H22ClN5O2/c30-22-11-14-28-27(15-22)31-29(34(28)17-20-5-2-1-3-6-20)21-9-12-26(13-10-21)37-19-23-18-35(33-32-23)24-7-4-8-25(36)16-24/h1-16,18,36H,17,19H2 |
InChI Key |
ODJNKXTWIBLBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)OCC5=CN(N=N5)C6=CC(=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















